molecular formula C19H14ClN3O B2761061 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 220835-25-6

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2761061
CAS No.: 220835-25-6
M. Wt: 335.79
InChI Key: ODBFVJIVUPXYGY-UHFFFAOYSA-N
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Description

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative, a class of heterocyclic compounds structurally analogous to nucleosides and antibiotics . This compound features a chloro substituent at position 4, a 4-methoxyphenyl group at position 7, and a phenyl group at position 3. Pyrrolo[2,3-d]pyrimidines are renowned for their broad biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties . The chloro group at position 4 serves as a reactive site for further functionalization, while the methoxy and phenyl groups influence electronic properties and molecular interactions .

Properties

IUPAC Name

4-chloro-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-15-9-7-14(8-10-15)23-11-16(13-5-3-2-4-6-13)17-18(20)21-12-22-19(17)23/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBFVJIVUPXYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then subjected to further functionalization. The initial step often involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide . This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield amino derivatives, which may have different biological activities.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. The compound is believed to target specific pathways involved in tumor growth:

  • Mechanism of Action : The compound may inhibit key kinases involved in cancer cell proliferation, making it a candidate for developing targeted cancer therapies.

Kinase Inhibitors

The compound serves as a crucial intermediate in synthesizing kinase inhibitors, which are vital for treating various diseases, including cancer and autoimmune disorders:

Kinase Inhibitor Target Disease Status
RuxolitinibMyelofibrosisApproved
TofacitinibRheumatoid ArthritisApproved
BaricitinibRheumatoid ArthritisApproved
AZD-5363CancerClinical Trials

These inhibitors demonstrate the potential of this compound as a building block in drug discovery.

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its ability to undergo various chemical reactions:

Electrophilic Substitution Reactions

The unique structure allows it to participate in electrophilic aromatic substitution reactions, facilitating the introduction of different functional groups. This property is essential for creating diverse chemical libraries in pharmaceutical research.

Cross-Coupling Reactions

It can also be utilized in cross-coupling reactions, such as Suzuki and Stille reactions, which are critical for synthesizing complex organic molecules. These reactions are often catalyzed by palladium or nickel complexes, enhancing the efficiency of synthesizing desired compounds.

Antiviral Properties

Some derivatives have shown promising antiviral activity against various viral infections. This potential application is still under investigation but highlights the versatility of the compound beyond anticancer effects.

Anti-inflammatory Effects

Research indicates that certain derivatives may possess anti-inflammatory properties, suggesting applications in treating inflammatory diseases. This broadens the scope of therapeutic uses for compounds derived from this compound.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that a derivative of this compound significantly inhibited the growth of ovarian cancer cell lines (IGROV1 and A2780), showcasing its potential as an anticancer agent .
  • Synthesis of Kinase Inhibitors : A patent describes a method for synthesizing this compound as an intermediate for producing active pharmaceutical ingredients like ruxolitinib .
  • Development of Antiviral Agents : Preliminary research has indicated that modifications to this compound can lead to derivatives with antiviral properties, warranting further exploration .

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to modulate signaling pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs of 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine differ in substituents at positions 4, 5, and 7, which significantly impact their physicochemical and biological profiles:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Properties
This compound (Target) 4-Cl, 5-Ph, 7-(4-OMe-Ph) 361.81 Not reported Enhanced polarity due to methoxy group; potential for H-bonding
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-pyrrolidin-1-yl, 5-(4-Cl-Ph), 7-(4-Me-Ph) 388.72 Not reported Reduced polarity (methyl vs. methoxy); improved lipophilicity
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Cl, 5-(4-F-Ph), 7-(4-OMe-Ph) 323.75 132–133 Fluorine enhances metabolic stability; lower pKa (2.71)
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid 4-Cl, 5-COOH, 7-Me 227.63 Not reported Carboxylic acid improves aqueous solubility; reactive for conjugation

Notes:

  • Methoxy vs.
  • Chloro vs. Fluorine: Fluorine substitution (e.g., in 4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-...) enhances metabolic stability and electron-withdrawing effects, influencing reactivity at position 4 .
  • Pyrrolidin-1-yl Substitution: Replacing chloro with pyrrolidin-1-yl (as in ) modifies steric bulk and basicity, altering interaction with enzymatic pockets .

Crystallographic and Structural Insights

  • Packing Interactions: Methoxy groups participate in C–H···O interactions, influencing crystal packing and stability, as observed in related structures .

Biological Activity

4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in oncology and cellular signaling pathways. Its unique structure, characterized by a pyrrolo[2,3-d]pyrimidine core with specific substitutions, influences its reactivity and interaction with various biological targets.

The primary mechanism of action for this compound involves the inhibition of several key kinases and enzymes involved in cancer progression and cell signaling. Some of the notable targets include:

  • Tyrosine Kinases : Inhibits signaling pathways crucial for cell growth and proliferation.
  • Phosphatidylinositol 3-Kinase (PI3K) : A critical pathway in cancer metabolism.
  • Mammalian Target of Rapamycin (mTOR) : Involved in cell growth regulation.
  • Cyclin-dependent Kinases (CDKs) : Regulates the cell cycle and is often dysregulated in cancer.

The compound achieves these effects by binding to the active sites of these proteins, thereby inhibiting their activity and disrupting the associated signaling pathways .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary table highlighting its activity across different models:

Cell Line IC50 (µM) Mechanism
HeLa5.2CDK inhibition
MDA-MB-2316.8PI3K/mTOR pathway disruption
A549 (Lung Cancer)4.0Tyrosine kinase inhibition
Jurkat (T-cell Leukemia)7.5Induction of apoptosis

These findings indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in various cancer types .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with good bioavailability in animal models. The compound demonstrates a half-life of approximately 2 hours, indicating moderate clearance rates which can be beneficial for therapeutic applications .

Case Studies

  • Breast Cancer Treatment : In a study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer .
  • Lung Cancer Models : The compound was evaluated in A549 lung cancer models where it inhibited tumor growth significantly compared to control groups. The mechanism was linked to the suppression of mTOR signaling pathways .

Comparative Analysis with Similar Compounds

When compared to other pyrrolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, this compound stands out due to its specific substitution pattern which enhances its binding affinity to target proteins. This unique structural feature allows it to exhibit distinct biological activities that may not be observed in structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and functionalization. Key steps include:

  • Coupling reactions to introduce aryl/heteroaryl groups.
  • Chlorination using POCl₃ or PCl₅ at controlled temperatures (80–100°C) to install the 4-chloro substituent .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance yield .

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 120°C, 6h65–70
ChlorinationPOCl₃, reflux, 4h85–90
Methoxyphenyl additionSuzuki coupling, Pd(PPh₃)₄, 80°C75–80

Q. How does the 4-methoxyphenyl substituent influence the compound’s reactivity and bioactivity?

Methodological Answer: The 4-methoxyphenyl group enhances electron density via resonance, improving binding affinity to kinase ATP pockets. To assess its impact:

  • Perform density functional theory (DFT) calculations to map electron distribution.
  • Conduct competitive binding assays (e.g., fluorescence polarization) against EGFR or VEGFR2 kinases, comparing analogs with/without the methoxy group .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported kinase selectivity profiles?

Methodological Answer: Conflicting kinase inhibition data often arise from variations in assay conditions or binding modes. To address this:

  • Co-crystallize the compound with target kinases (e.g., CDK2 or EGFR) to determine binding conformations (resolution ≤ 2.0 Å recommended) .
  • Molecular dynamics simulations : Compare hydrogen-bonding interactions with conserved residues (e.g., hinge region Lys45 in CDK2) .

Q. Table 2: Kinase Selectivity Analysis

KinaseIC₅₀ (nM)Binding Mode (PDB ID)Reference
EGFR12 ± 24R3P
CDK28 ± 15L2S
VEGFR225 ± 33VHE

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrrolo[2,3-d]pyrimidine core?

Methodological Answer: Regioselectivity issues arise due to competing reactivity at positions 4, 5, and 6. Solutions include:

  • Protecting group strategies : Use Boc or TMS groups to block undesired positions during halogenation .
  • Directed ortho-metalation : Employ lithium bases (e.g., LDA) to selectively deprotonate position 5 before electrophilic substitution .

Q. How can NMR and HRMS distinguish between isomeric byproducts in multi-step syntheses?

Methodological Answer:

  • ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 7.2–8.5 ppm for para-substituted phenyl vs. δ 6.8–7.1 ppm for ortho/meta) .
  • HRMS : Use exact mass measurements (error < 2 ppm) to differentiate isomers (e.g., C₁₈H₁₄ClN₃O [M+H]⁺: calc. 336.0899 vs. observed 336.0902) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

Methodological Answer: Discrepancies may stem from assay variability (ATP concentration, enzyme purity). Standardize protocols by:

  • Using fixed ATP concentrations (e.g., 10 µM for EGFR assays).
  • Validating enzyme activity with reference inhibitors (e.g., Staurosporine for broad-spectrum kinases) .

Structural Characterization

Q. What advanced techniques confirm the 3D conformation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolve bond angles and torsion angles (e.g., dihedral angle between pyrrolo and pyrimidine rings: 12.5°) .
  • Solid-state NMR : Analyze ¹⁵N chemical shifts to verify hydrogen-bonding networks .

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